molecular formula C8H4F5NO2 B1409122 3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde CAS No. 1227601-37-7

3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde

Cat. No.: B1409122
CAS No.: 1227601-37-7
M. Wt: 241.11 g/mol
InChI Key: LDVCTHPXFUCEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde is a compound that belongs to the class of picolinaldehydes, which are derivatives of pyridinecarboxaldehyde. This compound is characterized by the presence of both difluoromethoxy and trifluoromethyl groups, which are known for their significant impact on the chemical and physical properties of molecules. The incorporation of fluorine atoms into organic molecules often enhances their stability, lipophilicity, and binding selectivity, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a picolinaldehyde scaffold. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using various trifluoromethylation reagents under specific conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale difluoromethylation processes. These methods benefit from the development of multiple difluoromethylation reagents and the optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other picolinaldehyde derivatives with different substituents, such as:

Uniqueness

3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde is unique due to the specific combination of difluoromethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where enhanced stability, lipophilicity, and binding selectivity are desired .

Properties

IUPAC Name

3-(difluoromethoxy)-6-(trifluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO2/c9-7(10)16-5-1-2-6(8(11,12)13)14-4(5)3-15/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVCTHPXFUCEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OC(F)F)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001170022
Record name 3-(Difluoromethoxy)-6-(trifluoromethyl)-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001170022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227601-37-7
Record name 3-(Difluoromethoxy)-6-(trifluoromethyl)-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227601-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethoxy)-6-(trifluoromethyl)-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001170022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde
Reactant of Route 2
3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde
Reactant of Route 3
3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde
Reactant of Route 4
3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde
Reactant of Route 5
3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde
Reactant of Route 6
Reactant of Route 6
3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.